molecular formula C22H29N3O4 B1583491 Peradoxime CAS No. 67254-81-3

Peradoxime

Cat. No. B1583491
CAS RN: 67254-81-3
M. Wt: 399.5 g/mol
InChI Key: QSOFMSXQETVQGE-UHFFFAOYSA-N
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Description

Pyridoxine is a form of vitamin B6 found commonly in food and used as a dietary supplement . It’s essential for normal functioning of many biological systems within the body . Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .


Synthesis Analysis

Pyridoxine is synthesized in plants and microorganisms but animals must obtain it through their diet . There are also studies on the synthesis of pyridoxine complexes for analytical purposes .


Molecular Structure Analysis

The molecular formula of Pyridoxine is C8H11NO3 . It is the 4-methanol form of vitamin B6 .


Chemical Reactions Analysis

Pyridoxal 5’-phosphate (PLP), the active form of Pyridoxine, functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others .


Physical And Chemical Properties Analysis

Pyridoxine is a colorless, water-soluble compound that is stable in dry and solution forms .

Scientific Research Applications

1. Neurotoxicity and Antioxidant Defense

  • Oxidative Stress/PERK/Apoptotic Pathways Interaction: Tramadol, an opioid analgesic, has shown adverse reactions including neurotoxicity. A study explored the molecular mechanisms behind tramadol's neurotoxicity, focusing on oxidative and endoplasmic reticulum (ER) stresses. Protein kinase RNA-like ER kinase (PERK) was identified as a key pathway mediating apoptosis in tramadol-treated rats. The study also examined the role of thyme in enhancing the antioxidant defense system against these stresses (Sarhan & Taalab, 2018).

2. Cardiovascular Applications

  • Perhexiline in Chronic Heart Failure: A study reported on the use of perhexiline in patients with chronic heart failure and/or refractory angina. The research aimed to understand 'real-life' drug side effects, toxicity, therapeutic drug level monitoring, mortality outcomes, and predictors of response to perhexiline therapy (Phan et al., 2009).
  • Efficacy and Safety of Perhexiline in Ischemic Heart Disease: A systematic review analyzed the use of perhexiline, an anti-ischemic agent, in the treatment of cardiac disease. It emphasized perhexiline's role as a cardiac metabolic agent and assessed its efficacy and tolerability (Killalea & Krum, 2001).

3. Metabolic Impacts and Proteomic Analysis

  • Effects on the Cardiac Proteome and Metabolome: Perhexiline, used for treating refractory angina and other heart diseases, causes a shift from fatty acid to glucose metabolism. The study used proteomics, metabolomics, and computational methods to characterize changes in murine hearts treated with perhexiline (Yin et al., 2013).

4. Clinical Practice Audit

  • Long-Term Use Without Toxicity: An audit of perhexiline's long-term use investigated the risk of neuro- and hepato-toxicity and evaluated mortality rates during treatment. It concluded that therapeutic drug monitoring effectively limits toxic drug concentrations and minimizes long-term toxicity (Phuong et al., 2016).

5. Antitumor Therapy

  • Mesoporous Silica Nanoparticles: A study focused on mesoporous silica nanoparticles (MSNs) for their potential in nanomedicine, particularly in cancer treatment. MSNs can be loaded with therapeutic cargoes and target tumors effectively (Baeza et al., 2016).

6. Metabolic Modulation in Heart Failure

  • Randomized Controlled Trial: A study assessed the effects of perhexiline treatment in chronic heart failure patients. It found significant improvements in exercise oxygen consumption, quality of life, and left ventricular ejection fraction, suggesting perhexiline as a novel treatment with a good safety profile (Lee et al., 2005).

7. Oxidative Stress and Toxicity

  • Permethrin-Induced Oxidative Stress: Permethrin, an insecticide, was found to have various toxic effects on animals and humans, including oxidative stress. This review summarized research on the correlation between oxidative stress and permethrin-induced toxicity (Wang et al., 2016).

Safety And Hazards

Pyridoxine is generally safe for use, but excessive doses can reduce the specific activity of certain enzymes . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1-[(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOFMSXQETVQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867267
Record name 1-({[(3-Methoxyphenyl)methylidene]amino}oxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peradoxime

CAS RN

67254-81-3
Record name Peradoxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERADOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A977PW795
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Kim - 2006 - search.proquest.com
I. General catalytic synthesis of highly enantiomerically enriched terminal aziridines. Asymmetric synthesis of N-Ns-and N-SES-protected terminal aziridines was achieved by an indirect …
Number of citations: 0 search.proquest.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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